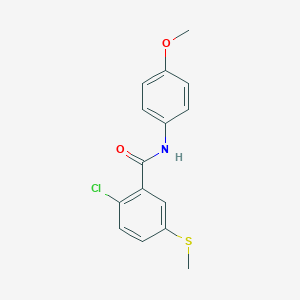![molecular formula C20H22N2O3 B299668 Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide, also known as Boc-CPA, is a cyclic amino acid derivative that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mechanism of Action
Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide is thought to act as a positive allosteric modulator of certain ion channels, including the N-methyl-D-aspartate (NMDA) receptor. This modulation can lead to changes in neuronal activity and synaptic plasticity, which may have implications for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide can enhance NMDA receptor-mediated currents in cultured neurons, suggesting that this compound may have a role in modulating synaptic plasticity. Additionally, Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide has been shown to increase the release of certain neurotransmitters, including acetylcholine and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide in scientific research is its ability to selectively modulate certain ion channels, which can help researchers better understand the mechanisms underlying neuronal activity. However, one limitation of using Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide is its potential toxicity, which could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide. One area of interest is the development of more selective modulators of ion channels, which could have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide, as well as its potential toxicity.
Synthesis Methods
Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide can be synthesized through a multi-step process involving the coupling of N-Boc phenylalanine with cyclopropylamine, followed by protection of the amine group with a benzyl carbamate. The resulting compound can be purified using standard chromatography techniques.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-17-11-12-17)18(13-15-7-3-1-4-8-15)22-20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |
InChI Key |
UCVHXIIKDUTUNK-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
solubility |
11.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)